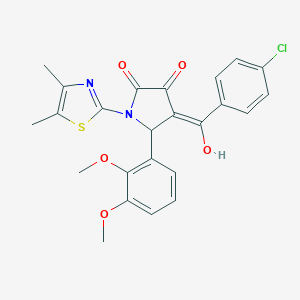
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CAY10576, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential therapeutic applications due to its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activation of NF-κB and the expression of its downstream target genes, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, its well-defined mechanism of action, and its potential therapeutic applications. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for therapeutic use.
Synthesis Methods
The synthesis of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 4-chlorobenzoyl chloride with 2,3-dimethoxyaniline, followed by the addition of 4,5-dimethyl-2-thiazolylamine and 3-hydroxy-2-cyclohexen-1-one. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to yield high purity and yield of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. It has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
Product Name |
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H21ClN2O5S |
Molecular Weight |
485 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21ClN2O5S/c1-12-13(2)33-24(26-12)27-19(16-6-5-7-17(31-3)22(16)32-4)18(21(29)23(27)30)20(28)14-8-10-15(25)11-9-14/h5-11,19,28H,1-4H3/b20-18+ |
InChI Key |
HEDWBVVMZCQJCJ-CZIZESTLSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265279.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265289.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265292.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265294.png)
![1-(3-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265295.png)
![Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265297.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265298.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265299.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265302.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265306.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265307.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265308.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265309.png)